molecular formula C21H19N3O3S B11522841 N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}naphthalene-1-carboxamide

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}naphthalene-1-carboxamide

Cat. No.: B11522841
M. Wt: 393.5 g/mol
InChI Key: SLXJPIDBGXZEPB-UHFFFAOYSA-N
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Description

N-{3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL}-1-NAPHTHAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisothiazole ring with a dioxido functional group, linked to a naphthamide moiety through a propyl chain. Its distinct structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL}-1-NAPHTHAMIDE typically involves multiple steps:

    Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Dioxido Group: The dioxido functional group is introduced via oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids.

    Linking the Propyl Chain: The propyl chain is attached through nucleophilic substitution reactions, where the benzisothiazole derivative reacts with a propyl halide.

    Formation of the Naphthamide Moiety: The final step involves the coupling of the propyl-benzisothiazole intermediate with a naphthamide derivative, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the benzisothiazole ring, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the dioxido group, converting it back to a sulfide or sulfoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (Dicyclohexylcarbodiimide).

Major Products

    Sulfone Derivatives: Formed through oxidation.

    Sulfoxide and Sulfide Derivatives: Formed through reduction.

    Functionalized Derivatives: Formed through substitution reactions.

Scientific Research Applications

N-{3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL}-1-NAPHTHAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.

    Industrial Applications: The compound can be used in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL}-1-NAPHTHAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring can interact with active sites of enzymes, inhibiting their activity. The dioxido group may participate in redox reactions, affecting cellular signaling pathways. The propyl chain and naphthamide moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL}BENZAMIDE: Similar structure but with a benzamide moiety instead of a naphthamide.

    2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID: Contains a similar benzisothiazole ring but with a different side chain.

Uniqueness

N-{3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL}-1-NAPHTHAMIDE is unique due to its combination of a benzisothiazole ring with a dioxido group and a naphthamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H19N3O3S/c25-21(17-11-5-8-15-7-1-2-9-16(15)17)23-14-6-13-22-20-18-10-3-4-12-19(18)28(26,27)24-20/h1-5,7-12H,6,13-14H2,(H,22,24)(H,23,25)

InChI Key

SLXJPIDBGXZEPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN=C3C4=CC=CC=C4S(=O)(=O)N3

Origin of Product

United States

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